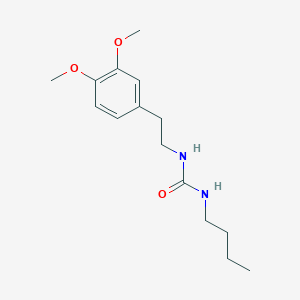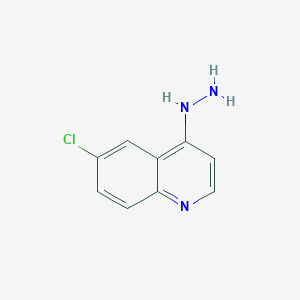
5,5-Diphenyl-2(5H)-furanone
Descripción general
Descripción
5,5-Diphenyl-2(5H)-furanone is an organic compound with a furanone core structure substituted with two phenyl groups at the 5-position
Mecanismo De Acción
Target of Action
5,5-Diphenyl-2(5H)-furanone, also known as phenytoin , primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
Phenytoin interacts with its targets by blocking the sodium channels . This action stabilizes the neuronal membrane and decreases neuronal hyperexcitability . By inhibiting the overactive sodium channels, phenytoin prevents the rapid, repetitive firing of action potentials that characterizes seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by phenytoin involves the modulation of sodium influx in neurons . By blocking sodium channels, phenytoin inhibits the generation and conduction of nerve impulses, thereby reducing the spread of seizure activity within the brain .
Pharmacokinetics
Phenytoin exhibits complex pharmacokinetics, characterized by saturable metabolism . It is extensively metabolized in the liver by hydroxylation to various metabolites . The isoenzymes responsible for the hydroxylation of phenytoin are CYP2C9 (~80%) and CYP2C19 (~20%) . Phenytoin’s elimination follows Michaelis–Menten (saturable, zero-order) kinetics, meaning that plasma half-life and clearance are dose-dependent .
Result of Action
The molecular and cellular effects of phenytoin’s action include a decrease in neuronal hyperexcitability and a stabilization of neuronal membranes . This results in a reduction of seizure activity and an overall decrease in the symptoms of epilepsy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenytoin. For instance, the presence of other drugs can affect phenytoin’s metabolism and clearance, potentially leading to drug interactions . Additionally, individual genetic variations in the enzymes responsible for phenytoin’s metabolism can influence the drug’s efficacy and the patient’s response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzil with thiourea in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is usually refluxed, followed by cooling, acidification, and recrystallization to obtain the target compound .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using readily available raw materials, maintaining controlled reaction conditions, and employing efficient purification techniques. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Diphenyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can yield dihydrofuranone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups on the phenyl rings .
Aplicaciones Científicas De Investigación
5,5-Diphenyl-2(5H)-furanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties .
Comparación Con Compuestos Similares
5,5-Diphenylhydantoin (Phenytoin): An anticonvulsant used in the treatment of epilepsy.
5,5-Diphenyl-2-thiohydantoin: Known for its anti-proliferative and anti-angiogenic activities.
Comparison: 5,5-Diphenyl-2(5H)-furanone is unique due to its furanone core structure, which imparts different chemical and biological properties compared to similar compounds like 5,5-Diphenylhydantoin and 5,5-Diphenyl-2-thiohydantoin. While all these compounds share the diphenyl substitution, the core structure significantly influences their reactivity and applications .
Propiedades
IUPAC Name |
5,5-diphenylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15-11-12-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLXVOZLUMBPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225755 | |
| Record name | 5,5-Diphenyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-77-2 | |
| Record name | 4,4-Diphenyl-2-butenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Diphenylbutenolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Diphenyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIPHENYL-2-BUTENOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1LO7D58NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)

![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)







